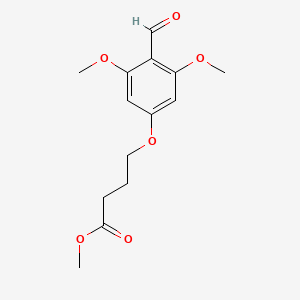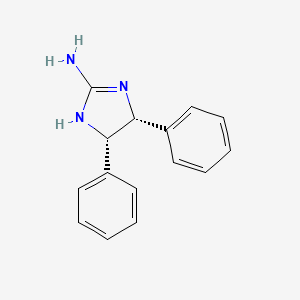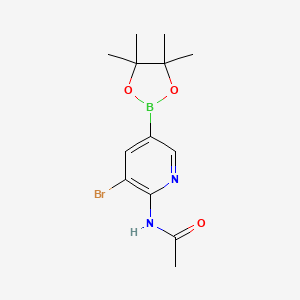
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide: is an organic compound with significant applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a dioxaborolane group, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.
Borylation: The brominated pyridine is then subjected to a borylation reaction using pinacolborane in the presence of a palladium catalyst. This step introduces the dioxaborolane group.
Acetylation: Finally, the borylated pyridine is acetylated to form the desired compound.
The reaction conditions for these steps typically involve the use of organic solvents such as dioxane and the presence of catalysts like palladium chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo coupling reactions makes it valuable in the construction of biaryl compounds and other structures.
Biology and Medicine
In biology and medicine, N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is used in the development of pharmaceuticals. It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the creation of materials with specific functionalities .
Mécanisme D'action
The mechanism of action of N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom and dioxaborolane group facilitate binding to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions. Its ability to participate in both substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H18BBrN2O3 |
|---|---|
Poids moléculaire |
341.01 g/mol |
Nom IUPAC |
N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H18BBrN2O3/c1-8(18)17-11-10(15)6-9(7-16-11)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3,(H,16,17,18) |
Clé InChI |
YMUXQXIKGSJMFF-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



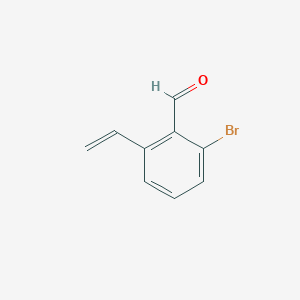

![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)


![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)
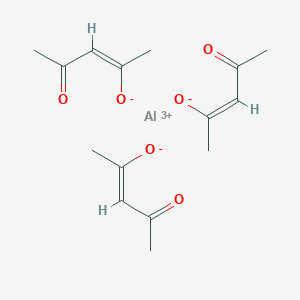
![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)
